molecular formula C8H9NO4 B3374820 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1041605-13-3

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B3374820
CAS No.: 1041605-13-3
M. Wt: 183.16 g/mol
InChI Key: ZSJTUWFIMLIJIB-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) at the N1 position and a carboxylic acid moiety at the C3 position of the dihydropyridine ring. This compound is part of a broader class of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives, which are frequently employed in medicinal chemistry and materials science due to their versatile coordination and bioactive properties .

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-3-9-5-6(8(12)13)1-2-7(9)11/h1-2,5,10H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJTUWFIMLIJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of ethylene glycol with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and specialized equipment to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit activity against various cancer cell lines by inhibiting specific pathways involved in cell proliferation and survival. For instance, a derivative was reported to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathways, which are crucial in cancer progression .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows for the development of new drugs with enhanced efficacy and reduced side effects.

  • Synthesis of Pyridine Derivatives : The compound can be used to synthesize pyridine derivatives that possess anti-inflammatory and analgesic properties. These derivatives are being explored for their potential use in treating chronic pain and inflammatory diseases .

Agricultural Chemistry

Research indicates that this compound can be utilized in the development of agrochemicals, particularly as a fungicide or herbicide.

  • Fungicidal Activity : Preliminary studies suggest that the compound exhibits antifungal properties against several plant pathogens, making it a candidate for agricultural applications .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentInhibits MEK pathways; effective against cancer cell lines
Synthesis of Bioactive CompoundsIntermediate for complex molecule synthesisLeads to anti-inflammatory pyridine derivatives
Agricultural ChemistryDevelopment of fungicides/herbicidesExhibits antifungal activity against plant pathogens

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of the MEK pathway, leading to apoptosis in cancer cells.

Case Study 2: Synthesis of Pyridine Derivatives

In a collaborative effort between pharmaceutical companies, this compound was employed as a starting material to synthesize novel pyridine derivatives. These derivatives showed promising results in preclinical trials for treating inflammatory diseases.

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The key structural distinction among analogs lies in the substituent at the N1 position of the pyridine ring. Below is a comparative analysis of physicochemical properties and synthesis methods:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Synthesis Applications
1-(2-Hydroxyethyl)-6-oxo... 2-hydroxyethyl C₈H₉NO₄ 195.17 Hypothesized synthesis via alkylation of methyl 6-hydroxyisonicotinate ; hydrophilic due to -OH group. Potential ligand, drug intermediate
1-(4-Chlorobenzyl)-6-oxo... 4-chlorobenzyl C₁₃H₁₀ClNO₃ 263.68 Lipophilic; halogen enhances stability. Pharmaceutical intermediate
1-(2-Methoxyethyl)-6-oxo... 2-methoxyethyl C₉H₁₁NO₄ 209.19 Alkylation with 2-methoxyethyl bromide; improved solubility vs. alkyl chains. Industrial synthesis
1-(Cyclobutylmethyl)-6-oxo... cyclobutylmethyl C₁₁H₁₃NO₃ 207.23 Steric hindrance from cyclic substituent; synthesized via dibromopropane alkylation . Coordination polymers
1-(3-Iodophenyl)-6-oxo... 3-iodophenyl C₁₂H₈INO₃ 329.11 Heavy atom effect; potential radiopharmaceutical use. Medicinal chemistry

Research Findings and Challenges

  • Solubility vs. Bioactivity : Hydrophilic groups (e.g., hydroxyethyl) improve aqueous solubility but may reduce cell membrane penetration compared to lipophilic substituents like benzyl .
  • Synthetic Limitations : Sterically hindered substituents (e.g., cyclobutylmethyl ) require optimized reaction conditions to avoid low yields.
  • Unresolved Data : Direct biological data for 1-(2-hydroxyethyl)-6-oxo... is scarce, necessitating further studies to explore its pharmacokinetic and thermodynamic properties.

Biological Activity

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H11_{11}N1_{1}O4_{4}
  • Molecular Weight : 201.20 g/mol

Research indicates that this compound functions primarily as an inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) pathway. This inhibition is significant because the MEK pathway is often implicated in various hyperproliferative diseases, including cancer. The compound's ability to modulate this pathway suggests potential applications in cancer therapy and other diseases characterized by excessive cell proliferation .

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable anticancer properties. For instance, one study reported that certain derivatives showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines compared to standard chemotherapeutics like bleomycin . The structure–activity relationship (SAR) analysis suggested that modifications in the dihydropyridine scaffold could lead to improved interactions with cellular targets involved in tumor growth.

Antibacterial Properties

In addition to anticancer activity, there is emerging evidence supporting the antibacterial efficacy of this compound. In vitro assays have shown that this compound exhibits significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibacterial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related compound in a mouse model bearing human cancer xenografts. The results indicated a significant reduction in tumor size and weight compared to control groups treated with placebo. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains. The results highlighted its effectiveness, showing lower MIC values than traditional antibiotics like ampicillin and ciprofloxacin. This suggests potential for use in treating infections caused by resistant bacteria .

Data Tables

Activity Model/System Outcome Reference
AnticancerFaDu hypopharyngeal cellsEnhanced cytotoxicity vs. bleomycin
AntibacterialStaphylococcus aureusEffective against resistant strains
AntibacterialE. coliLower MIC than standard antibiotics

Q & A

Q. What are the most reliable synthetic routes for 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks. For example, the hydroxyethyl group (-CH2_2CH2_2OH) appears as a triplet at δ ~3.6–3.8 ppm (protons adjacent to oxygen), and the carbonyl group (C=O) resonates at δ ~165–170 ppm in 13C^{13}C NMR .
  • X-ray Diffraction (XRD): Compare experimental crystal lattice parameters (e.g., orthorhombic system with space group Abm2, a = 10.2045 Å, b = 6.1282 Å, c = 9.7293 Å) to validated databases. Use Rietveld refinement to resolve ambiguities in hydrogen bonding or tautomerism .

Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?

Methodological Answer: The compound is prone to hydrolysis and oxidation due to its dihydropyridine core and hydroxyl groups. Stability studies recommend:

  • Storing under inert gas (N2_2/Ar) at –20°C in amber vials.
  • Avoiding prolonged exposure to moisture by using desiccants.
  • Monitoring degradation via HPLC with UV detection (λ = 254 nm) to track impurity profiles over time .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or reaction path searches) optimize the synthesis and predict reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations can map energy barriers for key intermediates, such as keto-enol tautomerization or nucleophilic attack steps. Reaction path search algorithms (e.g., GRRM or AFIR) identify low-energy pathways, reducing experimental trial-and-error. For example, ICReDD’s integrated computational-experimental workflows shorten reaction development by 30–50% by screening solvent effects and transition states .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., varying yields or byproducts)?

Methodological Answer: Contradictions often arise from subtle differences in reaction conditions (e.g., trace metal catalysts, solvent purity). Systematic approaches include:

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., pH, temperature).
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or mass spectrometry to detect transient intermediates.
  • Comparative Analysis: Cross-reference historical synthesis data with modern techniques (e.g., microwave vs. conventional heating) .

Q. How can reactor design improve scalability for multi-step syntheses involving this compound?

Methodological Answer: Continuous-flow reactors enhance scalability by ensuring consistent mixing and heat transfer. Key considerations:

  • Residence Time Distribution (RTD): Optimize flow rates to minimize side reactions.
  • Catalyst Immobilization: Use packed-bed reactors with heterogenous catalysts (e.g., immobilized lipases) for ester hydrolysis steps.
  • In-line Analytics: Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .

Q. What advanced characterization techniques elucidate tautomeric equilibria or supramolecular interactions?

Methodological Answer:

  • Solid-State NMR: Resolve tautomeric forms (e.g., lactam-lactim equilibria) by comparing 15N^{15}N chemical shifts.
  • Single-Crystal Neutron Diffraction: Directly locate hydrogen atoms in the crystal lattice to map hydrogen-bonding networks.
  • Dynamic HPLC: Use chiral stationary phases to separate enantiomers if asymmetric synthesis is attempted .

Q. How do substituent modifications (e.g., replacing hydroxyethyl with methyl groups) impact biological activity or photophysical properties?

Methodological Answer: Structure-Activity Relationship (SAR) studies require:

  • Synthetic Diversification: Introduce substituents via Suzuki-Miyaura coupling or reductive amination.
  • In vitro Assays: Test modified analogs for bioactivity (e.g., enzyme inhibition) or photostability (via UV-Vis spectroscopy).
  • Molecular Docking: Predict binding affinities to target proteins (e.g., metalloenzymes) using AutoDock Vina or Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
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1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.